molecular formula C14H16N4O3 B1392609 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 1242999-63-8

1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid

Cat. No.: B1392609
CAS No.: 1242999-63-8
M. Wt: 288.3 g/mol
InChI Key: DGCXNLCPURZCTF-UHFFFAOYSA-N
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Description

1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid is a heterocyclic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring . The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Mechanism of Action

The mechanism of action of 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid is unique due to its combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-16-17-13(21-9)11-2-5-15-12(8-11)18-6-3-10(4-7-18)14(19)20/h2,5,8,10H,3-4,6-7H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCXNLCPURZCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=NC=C2)N3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 2
1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 3
1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 4
1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid

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